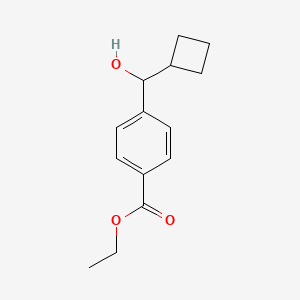
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a benzoate group attached to an ethyl ester, with a cyclobutyl group and a hydroxymethyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-(cyclobutyl(hydroxy)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.
Substitution: 4-(cyclobutyl(hydroxy)methyl)-3-nitrobenzoate (nitration product).
Scientific Research Applications
Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the cyclobutyl and hydroxymethyl groups, making it less complex.
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzoate ring but lacks the cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a hydroxymethyl group, which can significantly influence its chemical reactivity and biological interactions. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-[cyclobutyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10,13,15H,2-5H2,1H3 |
InChI Key |
MROBKNHSIMTNCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C2CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


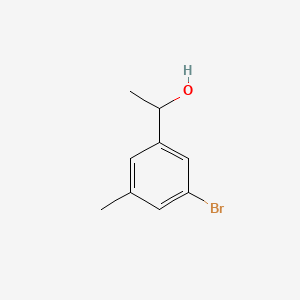

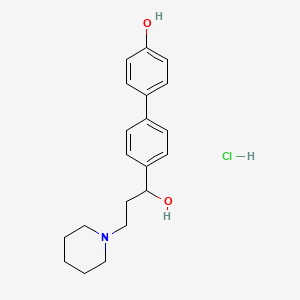
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
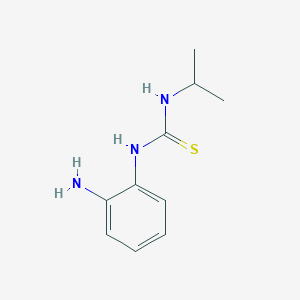
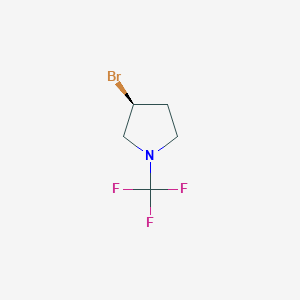
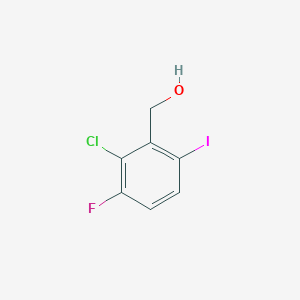
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
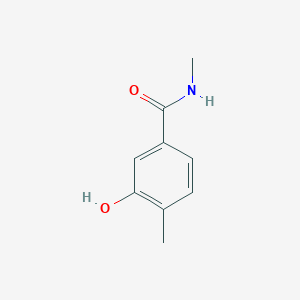
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
